molecular formula C12H11NOS B14376265 4-(Phenylmethanesulfinyl)pyridine CAS No. 89818-48-4

4-(Phenylmethanesulfinyl)pyridine

Cat. No.: B14376265
CAS No.: 89818-48-4
M. Wt: 217.29 g/mol
InChI Key: QQCPDKFHCNPLIB-UHFFFAOYSA-N
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Description

4-(Phenylmethanesulfinyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenylmethanesulfinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethanesulfinyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with phenylmethanesulfinyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Pyridine is treated with a base such as sodium hydroxide or potassium carbonate.
  • Phenylmethanesulfinyl chloride is then added to the reaction mixture.
  • The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
  • The product is isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylmethanesulfinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products:

    Oxidation: 4-(Phenylmethanesulfonyl)pyridine.

    Reduction: 4-(Phenylmethanesulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

4-(Phenylmethanesulfinyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylmethanesulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.

    Pyrimidine: A six-membered ring with two nitrogen atoms.

    Phenylmethanesulfonylpyridine: An oxidized form of 4-(Phenylmethanesulfinyl)pyridine.

Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo various transformations, making the compound versatile for synthetic applications.

Properties

CAS No.

89818-48-4

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-benzylsulfinylpyridine

InChI

InChI=1S/C12H11NOS/c14-15(12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

QQCPDKFHCNPLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=NC=C2

Origin of Product

United States

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